2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazin-5-one core substituted at the 3-position with a sulfanyl (-S-) group and a benzyl moiety at the 6-position. The acetamide side chain is further functionalized with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. Structural analogs indicate possible applications in pest control or anti-inflammatory therapies, depending on substituent effects .
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S/c20-19(21,22)13-7-4-8-14(10-13)23-16(27)11-29-18-24-17(28)15(25-26-18)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMSQQPZPRUFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pesticide Analogs (Agrochemicals)
The compound shares structural motifs with several agrochemicals listed in :
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A benzamide fungicide. Both compounds feature a trifluoromethylphenyl group, but flutolanil lacks the triazinone-sulfanyl core. The acetamide side chain in the target compound may enhance solubility compared to flutolanil’s benzamide structure .
- Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): A 1,3,5-triazine herbicide. The target compound’s 1,2,4-triazinone core and sulfanyl group differ significantly, but both utilize sulfur-containing substituents, which may influence herbicidal activity via electron transport chain disruption .
- Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): A thiazole-based acaricide. The trifluoromethyl groups in both compounds suggest shared resistance to oxidative degradation, but the target’s triazinone core may offer distinct binding modes .
Pharmaceutical Analogs (Anti-Exudative Agents)
highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives tested for anti-exudative activity. Key comparisons:
- Core Structure: The target compound’s 1,2,4-triazinone vs. the triazole core in compounds. Triazinones are less common in pharmaceuticals but may confer improved metabolic stability.
- Substituents : The trifluoromethylphenyl group in the target compound replaces the furan moiety in derivatives. The -CF₃ group’s hydrophobicity could enhance membrane permeability compared to furan’s polar heterocycle.
- Activity : compounds showed anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target’s sulfanyl group and aromatic substituents may similarly inhibit inflammatory mediators like cyclooxygenases, though experimental validation is needed .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Hypothetical Activity Based on Substituent Effects
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